2,3-Difluoro-4-isocyanatotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-4-isocyanatotoluene is an organic compound with the molecular formula C8H5F2NO It is characterized by the presence of two fluorine atoms and an isocyanate group attached to a toluene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,3-difluorotoluene with phosgene to form the isocyanate group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 2,3-Difluoro-4-isocyanatotoluene may involve large-scale fluorination processes using specialized equipment to handle the reactive intermediates and hazardous reagents like phosgene. The process is optimized for efficiency, safety, and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-4-isocyanatotoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of difluoro-oxides.
Reduction: Formation of difluoroamines.
Substitution: Formation of various substituted toluenes depending on the nucleophile used.
Scientific Research Applications
2,3-Difluoro-4-isocyanatotoluene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-isocyanatotoluene involves its reactivity with nucleophiles, leading to the formation of urethanes, ureas, and other derivatives. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water . This reactivity is exploited in various chemical syntheses and industrial applications.
Comparison with Similar Compounds
- 2,4-Difluoro-1-isocyanatobenzene
- 2,3-Difluoro-1-isocyanatobenzene
- 2,3-Difluoro-4-methylisocyanate
Comparison: 2,3-Difluoro-4-isocyanatotoluene is unique due to the specific positioning of the fluorine atoms and the isocyanate group on the toluene ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of the methyl group in this compound can influence its reactivity and stability compared to its benzene analogs .
Properties
Molecular Formula |
C8H5F2NO |
---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
2,3-difluoro-1-isocyanato-4-methylbenzene |
InChI |
InChI=1S/C8H5F2NO/c1-5-2-3-6(11-4-12)8(10)7(5)9/h2-3H,1H3 |
InChI Key |
KJHUVCNIFSXRBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)N=C=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.